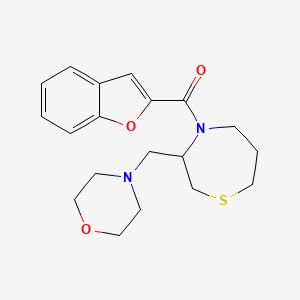

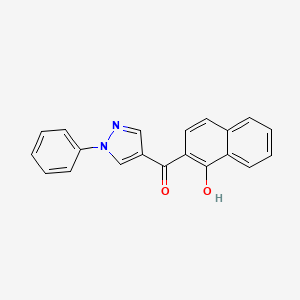

(1-hydroxy-2-naphthyl)(1-phenyl-1H-pyrazol-4-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The chemical compound "(1-hydroxy-2-naphthyl)(1-phenyl-1H-pyrazol-4-yl)methanone" belongs to a class of organic compounds that feature complex structures involving naphthyl and pyrazolyl groups. These compounds are of interest due to their potential applications in various fields such as material science and pharmaceuticals, although this summary will focus on their chemical properties and synthesis rather than applications in drug development or usage.

Synthesis Analysis

The synthesis of compounds related to "this compound" often involves multi-step reactions including nucleophilic addition or cyclization processes. For instance, one study describes the synthesis of related naphthyl and pyrazolyl methanone derivatives through reactions with nucleophiles, leading to products with potential anticancer activity (Gouhar & Raafat, 2015). Another approach includes the one-pot synthesis of naphthalene-1,4-dione derivatives, showcasing the versatility of methods available for constructing these complex molecules (Fu et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds within this family can be characterized using various spectroscopic techniques. X-ray diffraction, for example, has been used to determine the crystal structure, showcasing the molecular geometry and intermolecular interactions present in such compounds (Cao et al., 2010).

Chemical Reactions and Properties

Compounds similar to "this compound" participate in a variety of chemical reactions, reflecting their reactive functional groups. They can undergo cycloaddition reactions, serve as intermediates in the synthesis of more complex molecules, and show potential for bioactivity due to their structural features (Alizadeh et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular geometry and the nature of their functional groups. Studies employing techniques like single-crystal X-ray diffraction have provided insights into the crystalline forms of these compounds, which is crucial for understanding their stability and reactivity (Benites et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and participation in cycloaddition or nucleophilic substitution reactions, are central to the utility of these compounds in synthetic organic chemistry and potential pharmaceutical applications. The presence of naphthyl and pyrazolyl groups can significantly influence the electron distribution within the molecule, affecting its chemical behavior (Sperandeo et al., 2005).

科学的研究の応用

Anticancer Evaluation

- A study synthesized derivatives of this compound for anticancer evaluation. These derivatives showed promising results as potential anticancer agents (Gouhar & Raafat, 2015).

Synthesis of Novel Compounds

- Another research explored the synthesis of novel compounds containing a moiety similar to "(1-hydroxy-2-naphthyl)(1-phenyl-1H-pyrazol-4-yl)methanone" and their potential applications (Abdelhamid, Shokry, & Tawfiek, 2012).

Antimicrobial Screening

- A study involving the synthesis of similar compounds demonstrated their potential in in vitro antifungal and antibacterial screening, indicating their possible use in antimicrobial applications (Goel, Drabu, Afzal, & Bawa, 2014).

Antimicrobial Activity

- Research on derivatives of this compound showed good antimicrobial activity, comparable to standard drugs, indicating its potential in medicinal chemistry (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Inhibitors of Fructose-1,6-bisphosphatase

- A study found that certain derivatives, including those similar to the compound , effectively inhibited fructose-1,6-bisphosphatase, an enzyme important in glucose metabolism, suggesting a role in metabolic research (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).

Photostabilizing Properties in Dyes

- Research into the use of similar compounds in dye synthesis highlighted their role in enhancing fluorescence properties and photostability, indicating applications in material science (Jadhav, Shinde, & Sekar, 2018).

Cyclization Studies

- Studies on the cyclization of Michael adducts from hydroxyquinones, related to this compound, provided insights into synthetic pathways useful in organic chemistry (Cassis, Tapia, & Valderrama, 1984).

Microwave Assisted Synthesis

- Research demonstrated the microwave-assisted synthesis of derivatives for antimicrobial activity, highlighting advancements in synthetic methods (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).

将来の方向性

The future directions for research on “(1-hydroxy-2-naphthyl)(1-phenyl-1H-pyrazol-4-yl)methanone” and related compounds could include further exploration of their synthesis, characterization, and potential biological activities. For instance, aryl-naphthyl methanone derivatives have been suggested as potential lead structures for the development of novel herbicides . Additionally, related compounds have shown promising anti-inflammatory effects , suggesting potential applications in pharmaceutical research.

作用機序

Target of Action

Similar compounds have been found to interact with enzymes such as parp-1 and LmPTR1 . These enzymes play crucial roles in DNA repair and purine salvage pathway respectively.

Mode of Action

Based on the structure and activity of similar compounds, it can be inferred that it may interact with its target enzymes and inhibit their activity . The inhibition of these enzymes can lead to disruption of the normal cellular processes they are involved in.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the functions of its target enzymes. For instance, inhibition of PARP-1 can disrupt DNA repair mechanisms, leading to accumulation of DNA damage and cell death . Similarly, inhibition of LmPTR1 can disrupt the purine salvage pathway, affecting the parasite’s survival and growth .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For instance, if it inhibits PARP-1, it could lead to accumulation of DNA damage, potentially causing cell death . If it targets LmPTR1, it could disrupt the growth and survival of parasites .

特性

IUPAC Name |

(1-hydroxynaphthalen-2-yl)-(1-phenylpyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2/c23-19(15-12-21-22(13-15)16-7-2-1-3-8-16)18-11-10-14-6-4-5-9-17(14)20(18)24/h1-13,24H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLHJCSRXDMWDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=C(C4=CC=CC=C4C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2497762.png)

![[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid](/img/structure/B2497764.png)

![6-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2497766.png)

![N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide](/img/structure/B2497770.png)

![N-[5-Methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2497774.png)

![2-(2-Methoxyphenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2497775.png)

![2-(4-nitrophenyl)-N'-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)propanohydrazide](/img/structure/B2497776.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one](/img/structure/B2497783.png)